2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-10-7-16(24)23-15(9-26-19(23)20-10)13-5-4-6-14(8-13)22-18(25)17-11(2)21-12(3)27-17/h4-9H,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLCUFWXOWDCOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=C(N=C(S4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure features a thiazole moiety linked to a pyrimidine derivative, which is significant for its pharmacological properties. The presence of methyl and carboxamide groups enhances its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. This inhibition can lead to reduced cell proliferation in cancer cells .
- Receptor Antagonism : The compound may act as a glutamate receptor antagonist, influencing neurotransmission pathways that are essential for cognitive functions.
- Kinase Inhibition : Thiazole derivatives have been shown to inhibit various kinases involved in cell signaling pathways, which can affect cancer cell growth and survival .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that thiazole and pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the thiazole ring have been shown to enhance anticancer potency by targeting specific signaling pathways involved in tumor progression .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This makes them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives exhibit broad-spectrum antimicrobial activity against bacteria and fungi, making them valuable in developing new antibiotics .
Case Studies
- Anticancer Research : A study evaluated the efficacy of a related thiazolo-pyrimidine compound against breast cancer cell lines. The results showed that the compound significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G1 phase .
- Anti-inflammatory Effects : In vivo studies using carrageenan-induced rat paw edema models demonstrated that thiazole derivatives could effectively reduce inflammation markers, supporting their use in treating conditions like rheumatoid arthritis .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .
Data Table
Comparison with Similar Compounds
Anticancer Activity
- Compounds like 5-oxo-N-pyrazolyl derivatives (e.g., ) demonstrated IC₅₀ values of 1.61–1.98 μg/mL against HepG-2 cells, attributed to thiazole-thiadiazole hybridization enhancing DNA intercalation . The target compound’s dual thiazole-thiazolopyrimidine system may amplify this effect, though experimental validation is pending.
- In contrast, simpler analogues lacking the thiazolo-pyrimidine core (e.g., ) show diminished activity, underscoring the importance of fused heterocycles in bioactivity .
Crystallographic and Stability Data
- Ethyl 7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine derivatives () exhibit flattened boat conformations and C–H···O hydrogen bonding, enhancing crystal stability . The target compound’s methyl and carboxamide groups may similarly promote intermolecular interactions, improving shelf life .
Structure-Activity Relationship (SAR) Trends
Thiazolo-Pyrimidine Core : The 5-oxo group (common in ) is critical for hydrogen bonding with target enzymes, while 7-methyl substitution reduces metabolic degradation .
Linker Flexibility : Phenyl linkers (target compound) vs. direct amide bonds () modulate steric hindrance and binding affinity to kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
